tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate
Description
This compound is a bicyclic structure featuring a piperidine ring connected via a pyrazole moiety to a second piperidine group, protected by a tert-butoxycarbonyl (Boc) group. Its structural complexity makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiprotozoal agents . The Boc group enhances solubility and stability during synthetic processes, while the piperidine-pyrazole core facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects .
Properties
CAS No. |
2785406-19-9 |
|---|---|
Molecular Formula |
C18H30N4O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-piperidin-4-yl-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-18(2,3)24-17(23)22-10-6-14(7-11-22)16-12-15(20-21-16)13-4-8-19-9-5-13/h12-14,19H,4-11H2,1-3H3,(H,20,21) |
InChI Key |
VAXUGUBSFRWLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine and acetic anhydride .
Chemical Reactions Analysis
Tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Scientific Research Applications
Tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool in biological research to study the interactions of piperidine and pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, leading to modulation of their activity. This compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituents on the pyrazole ring, piperidine/piperazine modifications, and appended functional groups. These variations influence physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Halogenated analogs (e.g., CAS 956741-73-4) show increased logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Stability : Boc-protected derivatives resist enzymatic degradation in vivo, prolonging half-life .
- Crystallinity: Piperazine-containing analogs form stable monoclinic crystals (space group P2₁/c), aiding in formulation development .
Biological Activity
Tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into its structural characteristics, biological assays, and relevant case studies that highlight its pharmacological potential.
Structural Characteristics
The compound's molecular formula is with a complex structure that includes piperidine and pyrazole moieties, which are known to impart various biological activities. The structural representation can be summarized as follows:
- Molecular Formula :
- SMILES : CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3CCNCC3
- InChIKey : VAXUGUBSFRWLHE-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as a therapeutic agent.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by excessive inflammation, such as autoimmune disorders.
- NLRP3 Inhibition : Related compounds have shown promise as NLRP3 inhibitors, which are crucial in the regulation of inflammatory responses. The inhibition of NLRP3 can lead to a reduction in IL-1β release, a key mediator in inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
In Vitro Studies
In vitro experiments have demonstrated that certain derivatives of this compound can significantly inhibit pyroptosis and IL-1β release in human macrophages. For instance, one study reported a concentration-dependent inhibition of IL-1β release by up to 35% at optimized concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
